molecular formula C18H26BrN3O B4815066 2-(1-adamantyl)-N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]acetamide

2-(1-adamantyl)-N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]acetamide

Cat. No.: B4815066
M. Wt: 380.3 g/mol
InChI Key: HICOZNGULALSGO-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]acetamide is a synthetic organic compound characterized by its adamantyl and pyrazolyl functional groups. The adamantyl group is a bulky, rigid structure derived from adamantane, which is known for its stability and unique three-dimensional shape. The pyrazolyl group, containing a bromine atom, adds to the compound’s reactivity and potential for various chemical transformations. This compound is of interest in medicinal chemistry and materials science due to its structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]acetamide typically involves multiple steps:

  • Formation of the Adamantyl Acetamide Intermediate

      Starting Material: Adamantane

      Reaction: Adamantane is first brominated to form 1-bromoadamantane.

      Subsequent Step: 1-Bromoadamantane undergoes a nucleophilic substitution with acetamide to form 1-adamantylacetamide.

  • Synthesis of the Pyrazolyl Intermediate

      Starting Material: 4-Bromo-1H-pyrazole

      Reaction: 4-Bromo-1H-pyrazole is reacted with 3-bromopropylamine to form 3-(4-bromo-1H-pyrazol-1-yl)propylamine.

  • Coupling Reaction

      Reaction: The final step involves coupling 1-adamantylacetamide with 3-(4-bromo-1H-pyrazol-1-yl)propylamine under appropriate conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

    • The bromine atom on the pyrazole ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Oxidation and Reduction

    • The compound can undergo oxidation reactions, particularly at the adamantyl group, to form hydroxylated derivatives.
    • Reduction reactions can target the pyrazole ring or the acetamide linkage, potentially leading to ring-opened or reduced amide products.
  • Coupling Reactions

    • The compound can participate in coupling reactions, such as Suzuki or Heck reactions, due to the presence of the bromine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium cyanide, or other nucleophiles in polar aprotic solvents.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Hydroxylated adamantyl derivatives.

    Reduction Products: Reduced amides or pyrazole derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.

    Catalysis: Potential ligand in catalytic systems, particularly in transition metal-catalyzed reactions.

Biology and Medicine

    Pharmacophore: The adamantyl group is known for enhancing the lipophilicity and membrane permeability of drugs, making this compound a potential pharmacophore in drug design.

    Antiviral and Antibacterial:

Industry

    Materials Science: Used in the synthesis of novel materials with unique properties, such as high thermal stability and rigidity.

    Polymer Chemistry: Potential monomer or cross-linking agent in the production of advanced polymers.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]acetamide would depend on its specific application. In a biological context, the compound could interact with various molecular targets:

    Enzyme Inhibition: The compound could act as an inhibitor of specific enzymes, particularly those involved in viral replication or bacterial cell wall synthesis.

    Receptor Binding: The adamantyl group could enhance binding affinity to certain receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Adamantyl)-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide

    • Similar structure but with a chlorine atom instead of bromine.
    • Potentially different reactivity and biological activity.
  • 2-(1-Adamantyl)-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]acetamide

    • Methyl group instead of bromine, leading to different chemical properties.
  • 2-(1-Adamantyl)-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]acetamide

    • Nitro group instead of bromine, which could significantly alter its reactivity and potential applications.

Uniqueness

    Bromine Atom: The presence of the bromine atom in 2-(1-adamantyl)-N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]acetamide makes it particularly suitable for further functionalization through substitution reactions.

    Adamantyl Group: Provides rigidity and enhances lipophilicity, making it unique compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(1-adamantyl)-N-[3-(4-bromopyrazol-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BrN3O/c19-16-11-21-22(12-16)3-1-2-20-17(23)10-18-7-13-4-14(8-18)6-15(5-13)9-18/h11-15H,1-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICOZNGULALSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NCCCN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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